(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H6F5N3 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the process of trifluoromethylation .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the carbon-centered radical intermediates . The resulting changes include the formation of new carbon-fluorine bonds, which can significantly alter the chemical properties of the intermediates .
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. It leads to the synthesis of diverse fluorinated compounds through selective carbon-fluorine bond activation . These fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Result of Action
The action of this compound results in the formation of diverse fluorinated compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties. For example, they might serve as potent pharmaceutical agents or valuable materials .
Biochemical Analysis
Biochemical Properties
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a crucial role in biochemical reactions, particularly in the context of fluorine-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in radical processes, such as those catalyzing difluoromethylation reactions . These interactions often involve the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to affect gene expression patterns, potentially through interactions with transcription factors or epigenetic modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific biomolecules, leading to enzyme inhibition or activation . This binding can induce conformational changes in the target molecules, thereby altering their function. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.
Properties
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXWNBMSVQOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.